3-(Dimethylamino)-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one
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Overview
Description
3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a thioxooxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in dimethylformamide (DMF). This reaction produces an intermediate, which undergoes further cyclization to form the desired thioxooxazolidinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.
Scientific Research Applications
3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-propylamine: A related compound with a similar dimethylamino group but different structural features.
Methylamino- and dimethylaminoquinolines: Compounds with similar functional groups but different core structures
Uniqueness
3-(dimethylamino)-5-methyl-5-phenyl-2-thioxooxazolidin-4-one is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
CAS No. |
88051-73-4 |
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Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(dimethylamino)-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H14N2O2S/c1-12(9-7-5-4-6-8-9)10(15)14(13(2)3)11(17)16-12/h4-8H,1-3H3 |
InChI Key |
HNBAUTBWBOMSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)N(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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